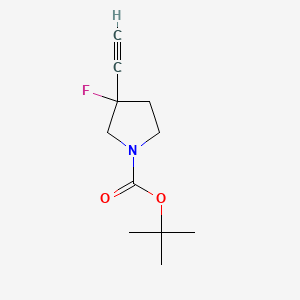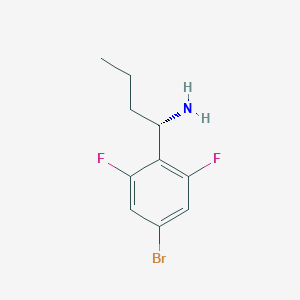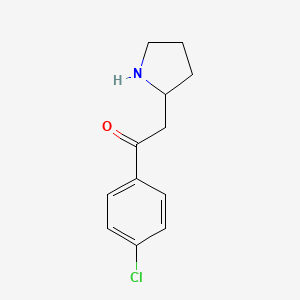![molecular formula C12H21BrO B13059705 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C12H21BrO. It is a brominated derivative of cyclopentyl ether and is used primarily in research settings. The compound is characterized by a bromine atom attached to a cyclopentyl ring, which is further connected to a methylcyclohexane structure through an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane typically involves the bromination of cyclopentanol followed by etherification with 4-methylcyclohexanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The etherification step is usually carried out under acidic conditions using a strong acid like sulfuric acid to facilitate the formation of the ether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved.
化学反应分析
Types of Reactions
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of cyclopentyl ethers with different functional groups.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of cyclopentylmethanol.
科学研究应用
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is primarily used in scientific research, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: In the development of brominated compounds with potential biological activity.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- 1-[(2-Chlorocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Fluorocyclopentyl)oxy]-4-methylcyclohexane
Uniqueness
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and can be used in distinct synthetic applications.
属性
分子式 |
C12H21BrO |
|---|---|
分子量 |
261.20 g/mol |
IUPAC 名称 |
1-(2-bromocyclopentyl)oxy-4-methylcyclohexane |
InChI |
InChI=1S/C12H21BrO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h9-12H,2-8H2,1H3 |
InChI 键 |
UJWUCOQPFBVDPO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)OC2CCCC2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)


![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)


![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)

![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)


